molecular formula C20H18O6 B3465117 ETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

ETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B3465117
M. Wt: 354.4 g/mol
InChI Key: FNAZLFCHPCXQMB-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE: is a complex organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system, which is fused with a phenoxy group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated chromen compound.

    Esterification: The final step involves the esterification of the chromen-phenoxy intermediate with ethyl acetate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, resulting in the formation of alcohol derivatives.

    Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated phenoxy derivatives.

Scientific Research Applications

ETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or flame retardants.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can be compared with other similar compounds, such as:

    Ethyl 2-(4-chloro-3-methylphenoxy)acetate: This compound has similar structural features but differs in the substitution pattern on the phenoxy group.

    Ethyl (2-methylphenoxy)acetate: This compound lacks the chromen ring system, making it less complex and with different chemical properties.

Uniqueness: The presence of the chromen ring system fused with a phenoxy group and an ethyl acetate moiety makes this compound unique

Properties

IUPAC Name

ethyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-23-19(21)12-24-14-7-8-16-17(10-14)25-11-18(20(16)22)26-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAZLFCHPCXQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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